Methyl 2-amino-6-chlorobenzoate hydrochloride

Description

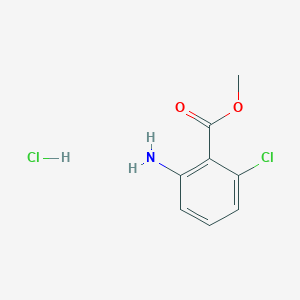

Methyl 2-amino-6-chlorobenzoate hydrochloride is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, an amino group at the 2-position, and a chlorine substituent at the 6-position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is listed among related derivatives such as ethyl esters and Boc-protected analogs in chemical databases . Its structural features are critical for reactivity, particularly in nucleophilic substitution or coupling reactions, where the amino and chloro groups serve as key functional handles.

Properties

IUPAC Name |

methyl 2-amino-6-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETFGLGULASHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride typically involves the esterification of 2-amino-6-chlorobenzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 2-amino-6-chlorobenzoate hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Esters of 2-Amino-6-chlorobenzoic Acid

Key differences include:

| Property | Methyl Ester Hydrochloride | Ethyl Ester |

|---|---|---|

| Molecular Weight | ~219.6 g/mol (estimated) | Higher due to ethyl group |

| Solubility | Enhanced in water (HCl salt) | Lower (neutral ester) |

| Synthetic Utility | Intermediate for APIs | Less common in synthesis |

The methyl ester’s smaller alkyl group may improve crystallinity, while the ethyl ester could exhibit higher lipophilicity .

Chloro-Substituted Aromatic Hydrochlorides

2-Amino-6-methoxyphenol hydrochloride (CAS 339531-77-0) shares a similar substitution pattern (2-amino, 6-substituent) but replaces the chloro group with methoxy and the ester with a phenol. This alters reactivity:

Methyl Ester Hydrochlorides with Varied Backbones

Methyl (S)-6-amino-2-benzamidohexanoate hydrochloride (CAS 14280-01-4) features a lysine-derived backbone with a benzamido group. Key contrasts:

- Molecular Weight : ~328.8 g/mol vs. ~219.6 g/mol (target compound).

- Application : Used in peptide synthesis, whereas the target compound is likely a pharmaceutical intermediate.

- Solubility: Both benefit from hydrochloride salts, but the hexanoate chain may reduce crystallinity .

Heterocyclic Analogues

(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride (CAS 1158570-31-0) replaces the benzoate ester with a benzoxazole ring. Differences include:

- Electronic Effects : Benzoxazole’s electron-withdrawing nature increases ring deactivation.

- Bioactivity : Benzoxazole derivatives often exhibit antimicrobial activity, unlike the target compound’s role as a synthetic intermediate .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in APIs.

- Substituent Effects : Chloro groups enhance electrophilicity for nucleophilic substitution, while methoxy groups decrease reactivity .

- Synthetic Challenges : Aromatic amines in the target compound may require protective strategies during esterification to avoid side reactions .

Biological Activity

Methyl 2-amino-6-chlorobenzoate hydrochloride, a derivative of chlorobenzoic acid, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes an amino group and a chlorine atom on the benzene ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target proteins, enzymes, or receptors, influencing their activity. The compound has been investigated for its potential role in:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways related to inflammation or microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In particular, studies have shown that it can inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals.

| Compound | MIC (µM) | MBC (µM) | Effect on Biofilm Formation |

|---|---|---|---|

| Methyl 2-amino-6-chlorobenzoate | 1600 | 3200 | >50% reduction |

The minimum inhibitory concentration (MIC) was found to be 1600 µM, with a minimum bactericidal concentration (MBC) of 3200 µM. These values indicate that while the compound has some antimicrobial properties, it may not be highly potent compared to other agents.

Anti-Quorum Sensing Activity

In addition to its antimicrobial effects, this compound has been studied for its ability to interfere with quorum sensing (QS) in bacteria. QS is a mechanism by which bacteria communicate and coordinate behavior based on population density.

A study demonstrated that at concentrations around 100 µM, the compound reduced violacein production in Chromobacterium violaceum by approximately 50%, indicating its potential as an anti-QS agent. This effect suggests that it could disrupt biofilm formation and virulence factor production in pathogenic bacteria.

Case Studies

- Study on Pseudomonas aeruginosa : In a controlled experiment, this compound was tested against Pseudomonas aeruginosa biofilms. Results indicated a significant reduction in biofilm mass by over 60% at higher concentrations (400 µM), showcasing its potential as a biofilm disruptor.

- Inhibition of Violacein Production : Another study focused on the anti-QS properties of the compound revealed that it effectively inhibited violacein production without significantly affecting the viability of bacterial cells, highlighting its selective action against QS signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-amino-6-chlorobenzoate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves esterification of 2-amino-6-chlorobenzoic acid using methanol under acidic conditions, followed by hydrochloride salt formation. For optimization, stoichiometric control of reagents (e.g., HCl in dioxane for salt formation) and reaction monitoring via TLC or NMR can improve yield. Post-synthesis, reduced-pressure concentration is effective for isolating the hydrochloride salt . Reaction parameters like temperature (room temperature for salt formation) and time (1 hour stirring in the cited example) are critical for reproducibility.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of (e.g., DMSO- solvent to observe aromatic protons and amine signals) and HPLC (≥95% purity threshold). For hydrochloride confirmation, elemental analysis or ion chromatography can verify chloride content. Refer to analogous ester hydrochlorides, where NMR signals for methyl ester groups (~3.8 ppm) and aromatic protons are diagnostic .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow OSHA HazCom 2012 standards: use impervious gloves (tested for HCl compatibility), tightly sealed goggles, and protective clothing. Avoid inhalation via fume hoods or respirators. Spills should be mechanically collected to prevent environmental contamination . Note that no specific PAC (Protective Action Criteria) data exists for this compound, so default to hazard controls for hydrochloride salts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity, proton exchange in DMSO, or salt hydration. Compare data with structurally similar compounds, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where downfield shifts (~9.0 ppm) indicate protonated amines. Use deuterated solvents consistently and report moisture content, as hydration affects signals .

Q. What strategies are effective for analyzing trace impurities in this compound, and how do they impact pharmacological studies?

- Methodological Answer : Employ LC-MS with high-resolution mass spectrometry to detect impurities like unreacted 2-amino-6-chlorobenzoic acid or ester hydrolysis byproducts. Reference related compounds (e.g., 2-amino-5-chlorobenzoic acid) for retention time calibration. Impurities >0.1% require quantification per ICH guidelines, as even minor contaminants can alter solubility or bioavailability .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity (common in hydrochlorides) via dynamic vapor sorption (DVS) and thermal degradation via TGA-DSC. Store at 2–8°C in airtight containers with desiccants. Analogous ester hydrochlorides (e.g., glycine ethyl ester HCl) show degradation above 40°C, suggesting similar thermal sensitivity .

Q. What computational methods can predict the solubility and reactivity of this compound in aqueous buffers?

- Methodological Answer : Use COSMO-RS or DFT calculations to model solvation free energy and protonation states. Compare with experimental data from shake-flask solubility tests (e.g., in PBS pH 7.4). The hydrochloride group enhances aqueous solubility, but aromatic chloro-substituents may reduce logP, requiring buffered solutions to prevent precipitation .

Methodological Notes

- Synthesis Optimization : Prioritize reaction monitoring and solvent selection (e.g., dioxane for HCl salt stability) .

- Impurity Profiling : Cross-reference with chlorobenzoic acid derivatives for LC-MS calibration .

- Safety Compliance : Adopt protocols for hydrochloride salts, including spill containment and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.